1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-12(22-13-16-7-17-19(8)13)9(2)21-14(20)18-11-5-3-4-10(15)6-11/h3-7,9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEXJASVGJIFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to haveantifungal activity and Top1 inhibitory activity .
Mode of Action
It’s known that the presence ofchloro group on the N-methyl aniline ring can improve the activity of similar compounds.
Biochemical Pathways
It’s known that similar compounds can inhibit top1, a key enzyme involved in dna replication.
Biological Activity
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C15H13ClN4O2S
- Molecular Weight : 370.35 g/mol
- CAS Number : 477859-61-3
The compound's biological activity is primarily attributed to its interaction with various cellular pathways involved in cancer progression. The thiazole and triazole moieties are known to exhibit significant anticancer activity through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds containing thiazole and triazole structures can inhibit the proliferation of several cancer cell lines, including renal cancer, leukemia, and breast cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This has been evidenced in various studies where thiazole derivatives demonstrate increased apoptosis rates compared to standard treatments like cisplatin .
- Antioxidant Activity : The presence of the thiazole ring contributes to antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives found that those similar to the compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds. For instance, a methyl group at position 4 significantly increases efficacy against cancer cells .
- Comparative Analysis : In a comparative study involving multiple thiazole derivatives, those with N-phenylcarboxamide groups showed enhanced antiproliferative effects compared to their respective amides .
Biological Activity Summary Table
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Aromatic Ring
- 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-Dichlorophenyl)carbamate (CAS 477859-65-7) Structural Difference: The 3,4-dichlorophenyl group replaces the 3-chlorophenyl substituent. Predicted physical properties include a density of 1.59 g/cm³ and pKa of 11.76, suggesting moderate solubility in lipid-rich environments .
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c)
Functional Group Variations
- N-(R-phenyl)-(6-Oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides
- Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Structural Difference: A thiadiazole-carboxylate replaces the carbamate. Synthesis: Formed via cyclocondensation reactions, illustrating the versatility of triazole-thiol intermediates in generating diverse heterocycles .
Pharmacological Profile Comparison
Key Research Findings and Contradictions
- Anticonvulsant vs. Anticancer Activity : While fluorophenyl derivatives (e.g., 3c) show CNS activity, acetamide derivatives with halogenated phenyl groups exhibit anticancer effects, suggesting substituent-dependent target specificity .
- Synthetic Pathways : challenges earlier assumptions about product structures in cyclocondensation reactions, emphasizing the need for X-ray validation over relying solely on NMR data .
Q & A
Q. What synthetic routes are reported for analogous thiazolotriazole-carbamate derivatives?
- Methodological Answer: Multi-step synthesis typically involves: (i) Cyclocondensation to form the thiazolotriazole core using thiourea or thioamides. (ii) Alkylation/esterification to introduce the ethyl-carbamate group. (iii) Coupling with 3-chlorophenyl isocyanate. Catalysts like KCO in DMF or PEG-400 media improve yield (). Monitor intermediates via TLC and purify via recrystallization .
Q. How can lipophilicity and drug-likeness be predicted computationally?
- Methodological Answer: Use SwissADME () to calculate LogP (lipophilicity), topological polar surface area (TPSA), and adherence to Lipinski’s Rule of Five. Compare results with clinically approved drugs (e.g., celecoxib LogP ~3.5) to assess bioavailability. Adjust substituents (e.g., methyl groups) to optimize properties .
Q. What safety precautions are required during synthesis?
- Methodological Answer: Use fume hoods for volatile reagents (e.g., chlorophenyl isocyanates). Refer to GHS hazard codes (e.g., H302/H315 for toxicity; ). Implement waste protocols for halogenated byproducts. Conduct stability studies under varying pH/temperature to identify degradation risks .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying reaction conditions?
- Methodological Answer: Perform Design of Experiments (DoE) to test variables:
- Catalyst loading (e.g., KCO at 1.2–2.0 eq).
- Solvent polarity (DMF vs. PEG-400; ).
- Temperature (70–100°C for cyclization steps).
Use HPLC to quantify intermediates and optimize reaction time. High yields (>70%) are achievable with microwave-assisted synthesis in polar aprotic solvents .
Q. How to resolve contradictions in solubility data between experimental and computational predictions?
- Methodological Answer: Discrepancies arise from polymorphic forms or aggregation. Validate SwissADME predictions () via shake-flask assays at physiological pH (1.2, 6.8, 7.4). Use DSC/TGA to identify crystalline vs. amorphous forms. Consider co-solvents (e.g., DMSO:water gradients) for in vitro testing .
Q. What strategies enhance metabolic stability in preclinical studies?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., Cl on phenyl) to reduce cytochrome P450-mediated oxidation. Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS metabolite profiling. Compare half-life (t) with lead compounds to prioritize derivatives .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer: Synthesize analogs with: (i) Varied substituents on the triazole ring (e.g., Br, CF). (ii) Alternative aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl). Test against target enzymes (IC) and correlate with electronic (Hammett σ) or steric (Taft) parameters. QSAR models (e.g., CoMFA) can predict activity cliffs .
Q. How to validate target engagement in cellular models?
- Methodological Answer: Use fluorescent probes (e.g., FRET-based assays) or cellular thermal shift assays (CETSA) to confirm binding to the intended target (e.g., kinase or receptor). Combine with siRNA knockdown to establish mechanistic specificity. Dose-response curves should align with in vitro enzyme data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
